Reduced ADC Hydrophobicity and Aggregation
The PEG16 spacer of Mal-PEG16-NHS ester, when integrated into a drug-linker construct, provides a quantifiable reduction in ADC hydrophobicity and aggregation compared to shorter PEG linkers. A study by Alley et al. (2017) evaluated ADCs with varying PEG side-chain lengths (n=2, 4, 8, 12, 24) and found that increasing PEG length directly correlated with decreased aggregate content and improved pharmacokinetic (PK) profiles [1]. In a separate study on pendant-type PEG linkers, DAR8-ADCs with PEG12 linkers demonstrated superior tolerability (no weight loss) compared to those with PEG8 and PEG4 [2]. The PEG16 chain of Mal-PEG16-NHS ester extends this beneficial trend, offering a balance between maximum hydrophilicity and manageable molecular weight for conjugation.
| Evidence Dimension | ADC Aggregate Content and Tolerability |
|---|---|
| Target Compound Data | Predicted low aggregate content and high tolerability based on extrapolation from PEG12/PEG24 data. |
| Comparator Or Baseline | PEG4 (High aggregate content); PEG8 (Moderate); PEG12 (Low aggregate content, high tolerability); PEG24 (Low aggregate content). |
| Quantified Difference | Aggregate content decreases as PEG length increases (qualitative trend). DAR8-ADC with PEG12 showed no weight loss in vivo, indicating high tolerability. |
| Conditions | In vivo xenograft mouse models and in vitro stability studies at 40°C. |
Why This Matters
This translates to a higher probability of success in ADC development by mitigating a key cause of poor pharmacokinetics and toxicity.
- [1] Alley, S., Cochran, J. H., Chemuturi, N., Neale, J., Zapata, F., Pires, T. A., ... & Simmons, J. K. (2017). Abstract 4075: Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research, 77(13_Supplement), 4075-4075. View Source
- [2] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. (2025). Journal for ImmunoTherapy of Cancer, 13(Suppl 2), A1079. View Source
